Clesacostat - 1370448-25-1

Clesacostat

Catalog Number: EVT-8325926
CAS Number: 1370448-25-1
Molecular Formula: C28H30N4O5
Molecular Weight: 502.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Clesacostat is classified as a small molecule drug and falls under the category of metabolic inhibitors. It specifically targets acetyl-coenzyme A carboxylase, which plays a significant role in lipid biosynthesis. The compound is currently undergoing clinical trials to evaluate its efficacy and safety in patients with liver diseases characterized by excessive fat accumulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Clesacostat involves several key steps that adhere to rigorous pharmaceutical standards to ensure purity and efficacy. The route typically includes:

  1. Initial Reaction: Starting materials undergo a series of chemical reactions to form intermediates.
  2. Purification: Intermediates are purified using techniques such as crystallization or chromatography to isolate the desired compound.
  3. Final Formulation: The final product is formulated into a suitable dosage form, often involving further purification steps to meet regulatory standards.

The synthesis process emphasizes high-performance liquid chromatography coupled with mass spectrometry for quality control, ensuring that the synthesized compound meets the required specifications for clinical use .

Molecular Structure Analysis

Structure and Data

Clesacostat's molecular structure features a complex arrangement that facilitates its interaction with acetyl-coenzyme A carboxylase. The specific structural formula includes:

  • Molecular Formula: C₁₈H₁₉N₃O₃S
  • Molecular Weight: Approximately 357.42 g/mol
  • Key Functional Groups: The structure contains amine, sulfonamide, and aromatic components that are critical for its biological activity.

The three-dimensional conformation allows Clesacostat to effectively bind to the active site of acetyl-coenzyme A carboxylase, inhibiting its function .

Chemical Reactions Analysis

Reactions and Technical Details

Clesacostat primarily engages in competitive inhibition when interacting with acetyl-coenzyme A carboxylase. This inhibition alters the enzyme's activity, leading to decreased production of malonyl-CoA from acetyl-CoA. Key reactions include:

  • Enzyme Inhibition: Clesacostat binds reversibly to the active site of acetyl-coenzyme A carboxylase, preventing substrate access.
  • Impact on Lipid Metabolism: The inhibition leads to reduced fatty acid synthesis and consequently lowers triglyceride accumulation in hepatocytes.

This mechanism has been validated through various pharmacological studies demonstrating significant reductions in liver fat content in animal models and preliminary human trials .

Mechanism of Action

Process and Data

The mechanism of action for Clesacostat involves several biochemical pathways:

  1. Inhibition of De Novo Lipogenesis: By blocking acetyl-coenzyme A carboxylase, Clesacostat reduces the conversion of acetyl-CoA into malonyl-CoA, a precursor for fatty acid synthesis.
  2. Reduction of Hepatic Steatosis: Clinical studies have shown that treatment with Clesacostat results in significant decreases in liver fat content as measured by imaging techniques such as magnetic resonance imaging-proton density fat fraction.
  3. Biomarker Correlation: Changes in biomarkers associated with liver inflammation and steatosis have been observed alongside reductions in hepatic fat content, indicating a favorable response to treatment .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Clesacostat exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for formulating the drug into an effective therapeutic agent .

Applications

Scientific Uses

Clesacostat is primarily being explored for its potential applications in treating metabolic disorders, particularly:

  • Non-Alcoholic Fatty Liver Disease: Clinical trials are assessing its efficacy in reducing liver fat accumulation.
  • Non-Alcoholic Steatohepatitis: Investigations into its role as part of combination therapies aimed at addressing inflammation and fibrosis associated with this condition.

Additionally, ongoing research aims to identify biomarkers that predict treatment response, enhancing personalized medicine approaches for patients suffering from these metabolic diseases .

Introduction to Clesacostat in Metabolic Liver Disease Therapeutics

Role of Acetyl-CoA Carboxylase in Hepatic Lipid Metabolism

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the adenosine triphosphate-dependent carboxylation of acetyl-CoA to malonyl-CoA, serving as the rate-limiting step in hepatic de novo lipogenesis (DNL) [6] [8]. This enzyme exists in two isoforms: ACC1 (cytosolic) and ACC2 (mitochondrial-associated). ACC1-derived malonyl-CoA acts as the primary carbon source for fatty acid synthase, enabling fatty acid chain elongation. Conversely, ACC2-generated malonyl-CoA functions as a potent allosteric inhibitor of carnitine palmitoyltransferase-1, thereby suppressing mitochondrial fatty acid β-oxidation [6] [10]. Through this dual mechanism—promoting fatty acid synthesis while inhibiting fatty acid breakdown—ACC serves as a master regulator of hepatic lipid flux.

The malonyl-CoA pool generated by ACC also supplies substrates for glycerolipid biosynthesis, leading to triglyceride formation and storage in lipid droplets [8]. Under physiological conditions, ACC activity is tightly regulated by nutritional status via hormonal signaling (insulin activation, glucagon inhibition) and post-translational modifications (phosphorylation by AMP-activated protein kinase) [6]. However, in metabolic dysregulation states like insulin resistance, persistent ACC activation drives pathological lipid accumulation, establishing its centrality in steatotic liver disease pathogenesis.

Table 1: Metabolic Functions Regulated by Acetyl-CoA Carboxylase

ACC IsoformSubcellular LocalizationPrimary Metabolic FunctionDownstream Pathway Impact
ACC1CytosolProvides malonyl-CoA for fatty acid synthesisDrives de novo lipogenesis
ACC2Mitochondrial membraneGenerates malonyl-CoA inhibiting CPT-1Suppresses fatty acid β-oxidation

Rationale for Targeting Acetyl-CoA Carboxylase in Non-Alcoholic Steatohepatitis Pathogenesis

Pathogenic Contributions of Dysregulated Lipogenesis

Non-alcoholic steatohepatitis develops when hepatic fatty acid influx (from plasma and DNL) chronically exceeds fatty acid disposal (via oxidation and very-low-density lipoprotein secretion) [8]. Isotopic tracer studies demonstrate that DNL contributes ~11% of hepatic triglycerides in healthy individuals but escalates to >25-38% in non-alcoholic fatty liver disease/Non-alcoholic steatohepatitis patients [8] [9]. This increase is driven by hyperinsulinemia (activating sterol regulatory element-binding protein 1c) and hyperglycemia (activating carbohydrate response element-binding protein), which transcriptionally upregulate ACC and other lipogenic enzymes [4] [8]. The resultant malonyl-CoA overproduction simultaneously accelerates fatty acid synthesis and inhibits mitochondrial β-oxidation, creating a "perfect storm" for intrahepatocyte triglyceride deposition.

Beyond steatosis, ACC-mediated metabolic dysregulation directly fuels inflammation and fibrosis. Malonyl-CoA overload promotes diacylglycerol and ceramide synthesis, triggering hepatocyte apoptosis and inflammasome activation [8]. Crucially, ACC inhibition disrupts hepatic stellate cell metabolic reprogramming during activation. Stellate cells require DNL-derived lipids to fuel their transformation into collagen-producing myofibroblasts. Pharmacological ACC blockade suppresses glycolysis, oxidative phosphorylation, and procollagen production in transforming stellate cells, exerting direct antifibrotic effects [7].

Table 2: Contribution of De Novo Lipogenesis to Hepatic Triglycerides

PopulationDNL Contribution to Hepatic TGKey Drivers
Healthy Individuals~11%Baseline insulin/glucose signaling
Non-Alcoholic Steatohepatitis Patients25-38%Hyperinsulinemia, hyperglycemia, transcriptional upregulation

Preclinical Validation of Acetyl-CoA Carboxylase Inhibition

Genetic and pharmacological studies robustly validate ACC inhibition for non-alcoholic steatohepatitis therapy. Liver-specific ACC1/ACC2 double-knockout mice exhibit reduced hepatic DNL and increased fatty acid oxidation, confirming target engagement [10]. Pharmacological inhibitors like firsocostat demonstrate dose-dependent reductions in liver fat (measured via magnetic resonance imaging-proton density fat fraction) and improvements in histological steatosis and ballooning in diet-induced non-alcoholic steatohepatitis models [7] [8]. Notably, ACC inhibition also attenuates fibrosis in toxin-induced and diet-driven models, independent of steatosis reduction—validating its direct anti-fibrotic mechanism via stellate cell modulation [7].

However, preclinical studies reveal a critical limitation: ACC inhibition alone induces compensatory hypertriglyceridemia via sterol regulatory element-binding protein 1c-mediated upregulation of very-low-density lipoprotein assembly [3] [8]. This paradoxical effect necessitates combination approaches for optimal therapeutic outcomes.

Emergence of Clesacostat as a Novel Acetyl-CoA Carboxylase Inhibitor

Pharmacological Profile and Clinical Efficacy

Clesacostat (PF-05221304) is a potent, liver-directed acetyl-CoA carboxylase inhibitor developed by Pfizer to achieve targeted suppression of hepatic DNL. Its optimized pharmacokinetic profile ensures high liver exposure with minimized systemic effects [5] [9]. In a Phase 2a trial (NCT03248882), patients with non-alcoholic fatty liver disease/Non-alcoholic steatohepatitis receiving Clesacostat monotherapy (25 mg daily) exhibited significant reductions in liver fat content:

  • 45-60% relative reduction in magnetic resonance imaging-proton density fat fraction from baseline [9]
  • Rapid and sustained effects observed within 4-6 weeks of treatment
  • Dose-dependent improvements in serum transaminases (alanine aminotransferase, aspartate aminotransferase), suggesting attenuated hepatocellular injury [9]

Proteomic analyses of clinical trial sera provided mechanistic insights. Clesacostat treatment significantly altered proteins implicated in lipid metabolism and inflammation:

  • Upregulation of Wnt5a: A protein associated with tissue repair and fibrosis resolution [9]
  • Elevated apolipoproteins C3 and E: Modulators of triglyceride-rich lipoprotein metabolism [9]
  • Reduction in STEAP4 and FABP4: Proteins correlated with hepatic inflammation and insulin resistance [9]

Table 3: Key Efficacy Outcomes from Clesacostat Clinical Trials

EndpointChange with Clesacostat (25 mg)Clinical Significance
Liver Fat (Magnetic resonance imaging-proton density fat fraction)-45% to -60% from baselineConfirmed target engagement and steatosis reduction
Alanine aminotransferaseSignificant reduction vs. placeboIndicative of reduced hepatocellular injury
Wnt5a Protein ExpressionMarked upregulationPotential role in fibrosis modulation

Synergistic Potential in Combination Therapy

To address compensatory hypertriglyceridemia, Clesacostat is co-developed with Ervogastat (PF-06865571), a diacylglycerol O-acyltransferase 2 inhibitor. Diacylglycerol O-acyltransferase 2 catalyzes the final step of triglyceride synthesis, and its inhibition:

  • Blocks very-low-density lipoprotein assembly, reducing serum triglyceride secretion [5] [8]
  • Synergizes with Acetyl-CoA carboxylase inhibition by preventing lipid spillover from suppressed DNL into circulating triglycerides [5] [9]

This mechanistic complementarity was clinically validated. While Clesacostat monotherapy increased triglycerides (+30-50%), the Clesacostat/Ervogastat combination maintained significant liver fat reduction (>50%) while normalizing serum triglyceride levels [5] [9]. This combination received U.S. Food and Drug Administration Fast Track designation in 2022 for non-alcoholic steatohepatitis with liver fibrosis, underscoring its therapeutic promise [5].

Properties

CAS Number

1370448-25-1

Product Name

Clesacostat

IUPAC Name

4-[6-methoxy-4-(7-oxo-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-1'-carbonyl)pyridin-2-yl]benzoic acid

Molecular Formula

C28H30N4O5

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C28H30N4O5/c1-17(2)32-25-21(16-29-32)14-28(15-23(25)33)8-10-31(11-9-28)26(34)20-12-22(30-24(13-20)37-3)18-4-6-19(7-5-18)27(35)36/h4-7,12-13,16-17H,8-11,14-15H2,1-3H3,(H,35,36)

InChI Key

LXZMHBHEXAELHH-UHFFFAOYSA-N

SMILES

CC(C)N1C2=C(CC3(CCN(CC3)C(=O)C4=CC(=NC(=C4)OC)C5=CC=C(C=C5)C(=O)O)CC2=O)C=N1

Canonical SMILES

CC(C)N1C2=C(CC3(CCN(CC3)C(=O)C4=CC(=NC(=C4)OC)C5=CC=C(C=C5)C(=O)O)CC2=O)C=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.